![molecular formula C19H16FN3O2 B3073793 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-66-3](/img/structure/B3073793.png)
3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dicyclopropyl and fluorophenyl groups, and finally the addition of the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-b]pyridine core suggests a planar structure, while the dicyclopropyl and fluorophenyl groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Kinase Inhibition Applications
Compounds based on the pyrazolo[3,4-b]pyridine scaffold, similar to the chemical structure you're interested in, have been extensively studied for their potential as kinase inhibitors. These compounds are versatile due to their ability to interact with kinases through multiple binding modes, primarily by binding to the hinge region of the kinase. This interaction is pivotal for designing inhibitors with potency and selectivity, contributing to their application in therapeutic areas such as cancer treatment, inflammation, and other diseases where kinase activity is dysregulated. The extensive patent literature from 2008 to the present highlights the broad range of kinase targets these compounds can address, suggesting their significant potential in drug development and therapeutic interventions (Wenglowsky, 2013).
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazole carboxylic acid derivatives and related structures, are fundamental in the synthesis of biologically active compounds. These structures are notable for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of these derivatives and their biological applications have been a focus of research, underlining the importance of such heterocyclic scaffolds in medicinal chemistry. This highlights the potential utility of compounds like 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the development of new therapeutic agents (Cetin, 2020).
Biological Activities and Applications
The investigation into compounds with pyrazole and pyridine moieties has revealed their potential across a broad spectrum of biological activities. These include their roles as central nervous system (CNS) agents, where modifications to their structures could lead to new therapeutic agents with improved safety profiles and reduced adverse effects. The diversity of heterocyclic N-oxide molecules, including those derived from pyrazole, has also been noted for their versatility in organic synthesis, catalysis, and drug development, particularly due to their biological significance and potential in medicinal applications (Saganuwan, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-dicyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-13-3-1-2-4-15(13)23-18-16(17(22-23)11-7-8-11)12(19(24)25)9-14(21-18)10-5-6-10/h1-4,9-11H,5-8H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJPRUXXAACMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=CC=C4F)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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